MC4R Functional Divergence: (3S,4R) Agonist vs. (3R,4S) Antagonist in trans-4-Phenylpyrrolidine-3-carboxamides
In the trans-4-phenylpyrrolidine-3-carboxamide chemotype, the (3S,4R) and (3R,4S) diastereomers exhibit opposite functional pharmacology at the human MC4R. Compound 13b-1 bearing the (3S,4R) configuration is a potent full agonist (Ki 1.0 nM, EC₅₀ 3.8 nM), while its (3R,4S) counterpart 13b-2 is a functional antagonist (Ki 4.7 nM, IC₅₀ 64 nM), representing a ~17-fold difference in functional potency and a complete qualitative reversal of efficacy [1]. A second diastereomeric pair confirms this pattern: (3S,4R)-20f-1 is a potent agonist (Ki 11 nM, EC₅₀ 24 nM) whereas (3R,4S)-20f-2 is an antagonist (Ki 8.6 nM, IC₅₀ 65 nM) [2]. Both compounds were highly selective over other melanocortin subtypes, and the MC4R agonist 13b-1 demonstrated in vivo efficacy in a diet-induced obesity rat model [1].
| Evidence Dimension | MC4R binding affinity (Ki) and functional activity (EC₅₀/IC₅₀) |
|---|---|
| Target Compound Data | 13b-1 (3S,4R): Ki 1.0 nM, EC₅₀ 3.8 nM (agonist); 20f-1 (3S,4R): Ki 11 nM, EC₅₀ 24 nM (agonist) |
| Comparator Or Baseline | 13b-2 (3R,4S): Ki 4.7 nM, IC₅₀ 64 nM (antagonist); 20f-2 (3R,4S): Ki 8.6 nM, IC₅₀ 65 nM (antagonist) |
| Quantified Difference | 13b series: 4.7-fold difference in Ki; 16.8-fold difference in functional activity; qualitative agonist-to-antagonist reversal. 20f series: 1.3-fold difference in Ki; 2.7-fold difference in functional activity; agonist-to-antagonist reversal. |
| Conditions | Competition binding assay using [125I]NDP-α-MSH on HEK293 cells expressing human MC4R; functional cAMP assay in the same cell system (Chen 2008, Jiang 2007) |
Why This Matters
The (3S,4R) configuration at the pyrrolidine C3/C4 positions is the stereochemical determinant of MC4R agonism; procurement of the incorrect enantiomer yields an antagonist, completely inverting the desired pharmacological outcome for obesity or metabolic disease drug discovery programs.
- [1] Chen C, et al. Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor. Bioorg Med Chem Lett. 2008;18(1):129-136. doi:10.1016/j.bmcl.2007.10.115. PMID: 18032040. View Source
- [2] Jiang W, Tran JA, Tucci FC, et al. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorg Med Chem Lett. 2007;17(23):6546-6552. doi:10.1016/j.bmcl.2007.09.079. PMID: 17933528. View Source
